molecular formula C15H16N4O3 B3884702 (4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid

(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid

Cat. No.: B3884702
M. Wt: 300.31 g/mol
InChI Key: SNGBXEQOMYYSEW-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a pyrazole ring, a hydrazinylidene group, and a phenylbutanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then subjected to acylation to introduce the carbonyl group.

The next step involves the formation of the hydrazinylidene linkage. This is usually done by reacting the acylated pyrazole with hydrazine hydrate under reflux conditions. Finally, the phenylbutanoic acid moiety is introduced through a condensation reaction with the appropriate aldehyde or ketone, followed by acid hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with DNA or proteins, affecting cellular processes and potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a pyrazole ring, hydrazinylidene group, and phenylbutanoic acid moiety distinguishes it from other similar compounds.

Properties

IUPAC Name

(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-9-13(18-16-10)15(22)19-17-12(7-8-14(20)21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,18)(H,19,22)(H,20,21)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBXEQOMYYSEW-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Reactant of Route 2
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Reactant of Route 3
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Reactant of Route 5
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid
Reactant of Route 6
(4E)-4-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.